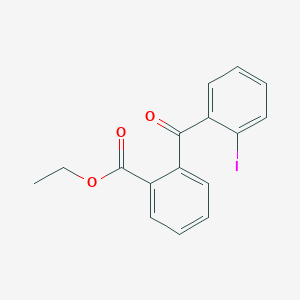

2-Ethoxycarbonyl-2'-iodobenzophenone

説明

Contextualization of Functionalized Benzophenone (B1666685) Derivatives in Organic Chemistry

Benzophenones, diaries ketones featuring a central carbonyl group, represent a ubiquitous and versatile scaffold in organic chemistry. Their derivatives are not only prevalent in natural products but also form the core of numerous synthetic molecules with a wide array of applications. bldpharm.com The benzophenone framework can be strategically functionalized on its aromatic rings to modulate its electronic, steric, and photochemical properties. nih.gov This adaptability has led to their use in medicinal chemistry, where they are found in various marketed drugs, and in materials science, particularly in the development of organic light-emitting diodes (OLEDs). bldpharm.comnih.gov The carbonyl group in benzophenones can participate in a variety of chemical transformations and also imparts distinct photochemical properties, making them valuable as photoinitiators and in photophysical studies. guidechem.comresearchgate.net

Significance of Organoiodine Compounds in Modern Synthetic Methodologies

Organoiodine compounds play a crucial role in modern synthetic chemistry, largely due to the unique nature of the carbon-iodine (C-I) bond. nih.gov This bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. nih.gov This reactivity is harnessed in a multitude of transformations. Furthermore, the C-I bond is readily activated by transition metal catalysts, particularly palladium, making organoiodine compounds key precursors in a vast number of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. bldpharm.com Hypervalent iodine reagents, where the iodine atom is in a higher oxidation state, have also emerged as powerful and environmentally benign oxidizing agents, capable of mediating a wide range of chemical transformations under mild conditions. nih.govresearchgate.net The presence of an iodine atom in a molecule thus opens up a plethora of possibilities for further molecular elaboration.

Overview of Ester-Containing Organic Scaffolds in Chemical Research

The ester functional group is one of the most common and important functionalities in organic chemistry. nih.govchemicalbook.com Esters are widespread in nature, contributing to the fragrances of fruits and flowers, and are fundamental components of lipids. nih.gov In the realm of synthetic chemistry, esters are valued for their relative stability and their ability to serve as versatile intermediates. They can be readily synthesized through esterification reactions and can be transformed into a variety of other functional groups, including carboxylic acids, alcohols, and amides, through reactions like hydrolysis, reduction, and aminolysis. nih.govrsc.org The ester group can also influence the reactivity of a molecule; for instance, its electron-withdrawing nature can direct the outcome of electrophilic aromatic substitution reactions. nih.gov Furthermore, the incorporation of ester functionalities is a common strategy in the synthesis of polymers, particularly polyesters. nih.gov

Research Gaps and Opportunities Pertaining to 2-Ethoxycarbonyl-2'-iodobenzophenone

Despite the individual importance of its constituent functional groups, a comprehensive survey of the scientific literature reveals a notable scarcity of dedicated research on this compound. While its chemical structure is known and it is commercially available from some suppliers, detailed studies on its synthesis, reactivity, and potential applications are conspicuously absent. chemicalbook.combgsu.educhemicalbook.comresearchgate.netresearchgate.net

This lack of focused research presents a significant opportunity for investigation. The strategic placement of the ethoxycarbonyl and iodo substituents on the benzophenone framework suggests several avenues for exploration:

Intramolecular Cyclization Reactions: The proximity of the reactive groups could facilitate intramolecular cyclization to generate novel heterocyclic scaffolds, a cornerstone of medicinal chemistry.

Orthogonal Reactivity: The distinct reactivity of the iodo group (e.g., in cross-coupling) and the ester group (e.g., hydrolysis, amidation) allows for sequential, selective modifications of the molecule.

Photochemical Applications: The influence of the iodo and ethoxycarbonyl groups on the well-known photochemical properties of the benzophenone core has yet to be explored. This could lead to the development of novel photoinitiators or photolabile protecting groups.

Precursor for Complex Molecules: this compound could serve as a versatile building block for the synthesis of more complex, biologically active molecules or advanced materials.

The following sections will summarize the currently available data on this compound and further highlight the potential research directions that could fill the existing knowledge gap.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 890098-33-6 | bgsu.edu |

| Molecular Formula | C16H13IO3 | researchgate.net |

| Molecular Weight | 380.18 g/mol | researchgate.net |

| Predicted Boiling Point | 448.3 ± 25.0 °C | researchgate.net |

| Predicted Density | 1.557 ± 0.06 g/cm³ | researchgate.net |

Detailed Research Findings

As noted, dedicated research publications focusing on this compound are limited. The available information is primarily from chemical supplier databases and encyclopedic entries. These sources confirm its identity and provide basic physicochemical data.

A synthesis of a related compound, 2-ethoxycarbonyl-3'-iodobenzophenone, has been described as proceeding via the reaction of 3-iodobenzoyl chloride with ethyl benzoate (B1203000). It is plausible that a similar Friedel-Crafts acylation approach could be employed for the synthesis of the 2'-iodo isomer, for instance, by reacting 2-iodobenzoyl chloride with ethyl benzoate.

The reactivity of this compound can be inferred from the known chemistry of its functional groups. The iodine atom is expected to be susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 2'-position. The ester group can undergo hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide. The benzophenone carbonyl group itself can be reduced or serve as a site for nucleophilic attack.

The true research gap lies in the experimental investigation of these potential reactions and the characterization of the resulting products. There is a clear opportunity to explore the interplay of these functional groups and to utilize this molecule as a scaffold for the synthesis of novel compounds.

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(2-iodobenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO3/c1-2-20-16(19)12-8-4-3-7-11(12)15(18)13-9-5-6-10-14(13)17/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNPHGXPVZYRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641525 | |

| Record name | Ethyl 2-(2-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-33-6 | |

| Record name | Ethyl 2-(2-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethoxycarbonyl 2 Iodobenzophenone

Retrosynthetic Strategies and Precursor Identification

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org For 2-Ethoxycarbonyl-2'-iodobenzophenone, the primary retrosynthetic disconnections are made at the carbon-carbon (C-C) bonds of the ketone and the carbon-iodine (C-I) bond.

Two principal disconnections of the ketone's C-C bonds lead to logical precursor pairs. A Friedel-Crafts acylation-type disconnection suggests precursors such as an acyl halide and an aromatic ester. This identifies two potential pathways:

Pathway A : Disconnecting the bond between the carbonyl carbon and the iodinated ring points to 2-iodobenzoyl chloride and ethyl benzoate (B1203000) .

Pathway B : Disconnecting the bond between the carbonyl carbon and the ester-containing ring suggests ethyl 2-(chlorocarbonyl)benzoate and iodobenzene .

Alternatively, disconnections suitable for organometallic reactions identify an aryl nucleophile (synthon Ar⁻) and an aryl electrophile (synthon Ar-C=O⁺). This leads to several precursor combinations:

A 2-iodophenyl nucleophile with a 2-ethoxycarbonylbenzoyl electrophile.

A 2-ethoxycarbonylphenyl nucleophile with a 2-iodobenzoyl electrophile.

A third strategy involves synthesizing the benzophenone (B1666685) core first (2-ethoxycarbonylbenzophenone) and introducing the iodide moiety in a later step via electrophilic aromatic substitution. This approach, however, presents challenges in controlling the position of iodination.

Based on these strategies, the key precursors for the synthesis of this compound are identified.

Table 1: Key Precursors Identified Through Retrosynthesis

| Precursor | Corresponding Retrosynthetic Strategy |

|---|---|

| 2-Iodobenzoyl chloride | Friedel-Crafts Acylation, Organometallic Addition |

| Ethyl benzoate | Friedel-Crafts Acylation |

| Ethyl 2-(chlorocarbonyl)benzoate | Friedel-Crafts Acylation, Organometallic Addition |

| Iodobenzene | Friedel-Crafts Acylation, Organometallic Addition |

| 2-Iodohalobenzene (e.g., 1-bromo-2-iodobenzene) | Organometallic C-C Bond Formation |

| Ethyl 2-halobenzoate (e.g., ethyl 2-bromobenzoate) | Organometallic C-C Bond Formation |

| 2-Ethoxycarbonylbenzophenone | Late-stage Iodination |

Conventional Synthetic Pathways

Carbon-Carbon Bond Formation via Organometallic Reactions

Organometallic reagents are a cornerstone of C-C bond formation in organic synthesis. Their utility in constructing diaryl ketones like this compound lies in the polarity of the carbon-metal bond, which renders the carbon atom nucleophilic.

Grignard reagents (R-MgX) are powerful nucleophiles used to form alcohols from carbonyl compounds. organic-chemistry.org To synthesize a ketone, the reaction must be adapted, often by using a less reactive carbonyl derivative or by oxidizing an intermediate alcohol.

A plausible route involves the reaction of a Grignard reagent, such as 2-iodophenylmagnesium bromide, with an appropriate electrophile like ethyl 2-(chlorocarbonyl)benzoate. The Grignard reagent is prepared by reacting an aryl halide (e.g., 1-bromo-2-iodobenzene) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). umkc.edu The subsequent reaction with the acyl chloride would form the target ketone directly.

Alternatively, the Grignard reagent can react with an aldehyde, such as ethyl 2-formylbenzoate. This nucleophilic addition yields a secondary alcohol, which is then oxidized to the final ketone using a standard oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. masterorganicchemistry.com

Table 2: Representative Grignard Reagent-Mediated Synthesis

| Step | Reactants | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 1-Bromo-2-iodobenzene (B155775) | Mg turnings, anhydrous THF, reflux | 2-Iodophenylmagnesium bromide |

| 2A | 2-Iodophenylmagnesium bromide + Ethyl 2-(chlorocarbonyl)benzoate | Anhydrous THF, low temperature (-78 °C to rt) | This compound |

| 2B | 2-Iodophenylmagnesium bromide + Ethyl 2-formylbenzoate | Anhydrous THF, low temperature; then H3O+ workup | Ethyl 2-(hydroxy(2-iodophenyl)methyl)benzoate |

| 3B | Ethyl 2-(hydroxy(2-iodophenyl)methyl)benzoate | PCC, CH2Cl2, rt | This compound |

Organolithium reagents (R-Li) are generally more reactive than their Grignard counterparts and serve as potent nucleophiles and strong bases. wikipedia.org Their synthesis typically involves the reaction of an organic halide with lithium metal or through a metal-halogen exchange. taylorandfrancis.com

For the synthesis of this compound, an organolithium reagent like 2-iodophenyllithium can be generated from 1-bromo-2-iodobenzene via lithium-halogen exchange with a commercial alkyllithium such as n-butyllithium at low temperatures. This highly reactive species can then be coupled with a suitable electrophile.

The reaction of 2-iodophenyllithium with ethyl 2-(chlorocarbonyl)benzoate provides a direct route to the ketone. A more controlled method for ketone synthesis that avoids over-addition to form a tertiary alcohol involves the use of Weinreb amides (N-methoxy-N-methylamides). wikipedia.org In this approach, 2-iodophenyllithium would be added to ethyl 2-(methoxy(methyl)carbamoyl)benzoate, which upon acidic workup yields the desired ketone. Another effective strategy is the addition of the organolithium reagent to a carboxylic acid, which forms a stable dilithio intermediate that collapses to the ketone upon workup. organicreactions.org

Table 3: Potential Organolithium Reagent-Mediated Synthesis

| Step | Reactants | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 1-Bromo-2-iodobenzene | 2 eq. t-BuLi, THF, -78 °C | 2-Iodophenyllithium |

| 2 | 2-Iodophenyllithium + 2-Ethoxycarbonylbenzoic acid | Anhydrous THF, low temperature; then H3O+ workup | This compound |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds with high functional group tolerance. globethesis.com The Suzuki-Miyaura and Negishi reactions are particularly relevant for ketone synthesis.

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. acs.orgnih.gov For the target molecule, this could be achieved by coupling (2-ethoxycarbonylphenyl)boronic acid with 2-iodobenzoyl chloride. The catalytic cycle involves oxidative addition of the acyl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the ketone and regenerate the Pd(0) catalyst. Carbonylative Suzuki couplings, where carbon monoxide is inserted, are also a well-established method for forming diaryl ketones. nih.gov

The Negishi reaction couples an organozinc compound with an organic halide, also catalyzed by palladium or nickel. wikipedia.orgrsc.org A potential route would involve the preparation of a 2-ethoxycarbonylphenylzinc halide, which is then coupled with 2-iodobenzoyl chloride under palladium catalysis. Negishi couplings are known for their high reactivity and tolerance of a wide range of functional groups. wikipedia.org

Table 4: Representative Palladium-Catalyzed Cross-Coupling Conditions

| Reaction Type | Coupling Partners | Typical Catalyst | Base/Additive | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | (2-Ethoxycarbonylphenyl)boronic acid + 2-Iodobenzoyl chloride | Pd(PPh3)4 or Pd(OAc)2 with a phosphine (B1218219) ligand | Na2CO3, K3PO4, or Cs2CO3 | Toluene, Dioxane, or DMF |

| Negishi | (2-Ethoxycarbonylphenyl)zinc chloride + 2-Iodobenzoyl chloride | Pd(PPh3)4 or PdCl2(dppf) | Not required | THF or Dioxane |

Introduction of the Iodide Moiety

The placement of the iodine atom can be approached in two ways: by using a starting material that is already iodinated or by introducing the iodine onto the pre-formed benzophenone skeleton.

The more efficient and regiochemically controlled method is to use an iodinated precursor, as identified in the retrosynthetic analysis. Syntheses starting from 2-iodobenzoyl chloride, 1-bromo-2-iodobenzene, or 2-iodobenzoic acid ensure that the iodine is unambiguously located at the 2'-position of the final product. 2-Iodobenzoyl chloride, a key precursor, can be prepared by reacting o-iodobenzoic acid with thionyl chloride. echemi.com

Alternatively, late-stage iodination of 2-ethoxycarbonylbenzophenone can be considered. This involves an electrophilic aromatic substitution reaction. Direct iodination of arenes often requires an oxidizing agent (such as nitric acid, H₂O₂, or CuCl₂) to generate a potent iodine electrophile (I⁺) from molecular iodine (I₂). orgoreview.com Other common iodinating agents include N-iodosuccinimide (NIS) or iodine monochloride (ICl). organic-chemistry.orgresearchgate.net However, this approach faces significant challenges regarding regioselectivity. The existing substituents on both rings (the ethoxycarbonyl group and the benzoyl group) will direct the incoming electrophile, potentially leading to a mixture of iodinated isomers that would be difficult to separate.

Directed Ortho-Metalation and Iodination

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgchem-station.com This method relies on the presence of a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org The resulting aryllithium species can then be trapped with an electrophile, such as iodine.

In the context of synthesizing this compound, a plausible precursor would be a benzophenone derivative bearing a potent DMG on one of the phenyl rings. For instance, a group like a secondary or tertiary amide on one ring can direct lithiation to the ortho-position. Following the metalation step, quenching the anionic intermediate with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, would install the iodine atom at the 2'-position. The directing group could then be transformed or removed in subsequent steps, and the carboxylic acid on the other ring esterified.

Key Features of Directed Ortho-Metalation:

High Regioselectivity: The choice of DMG provides excellent control over the position of iodination. chem-station.com

Strong Bases Required: The process typically requires strong organolithium bases like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi). baranlab.org

Cryogenic Temperatures: Reactions are often conducted at low temperatures (e.g., -78 °C) to ensure stability of the organolithium intermediates. harvard.edu

| Reagent/Condition | Purpose | Typical Example |

| Directing Metalation Group (DMG) | Directs deprotonation to the ortho position. | -CONR₂, -OMe, -SO₂NR₂ |

| Organolithium Reagent | Acts as a strong base for deprotonation. | n-BuLi, sec-BuLi |

| Iodine Source (Electrophile) | Introduces the iodine atom. | I₂, C₂H₄I₂ |

| Solvent | Anhydrous aprotic solvent. | Tetrahydrofuran (THF), Diethyl ether |

| Temperature | Low temperature to maintain stability. | -78 °C |

Electrophilic Aromatic Iodination

Electrophilic aromatic iodination involves the substitution of a hydrogen atom on an aromatic ring with an iodine atom using an electrophilic iodine source. nih.gov The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the ring. The benzoyl group is a deactivating, meta-directing group, while a carboxyl or ester group is also deactivating and meta-directing.

For a precursor like 2-carboxybenzophenone, direct iodination would likely be challenging and unselective due to the deactivating nature of both the carbonyl and carboxyl groups. However, iodination of one of the starting materials prior to the ketone formation (e.g., via Friedel-Crafts acylation) is a more viable route. Alternatively, specialized iodinating reagents or conditions can be employed to achieve iodination even on deactivated rings. nih.govnih.gov Reagents often consist of molecular iodine in the presence of an oxidizing agent (e.g., nitric acid, iodic acid) or pre-formed electrophilic iodine species like N-iodosuccinimide (NIS) with an acid catalyst. nih.govnih.gov

| Iodinating System | Description | Application |

| I₂ / Oxidizing Agent | Molecular iodine is oxidized in situ to a more electrophilic species. | Used for a wide range of arenes; can be harsh. |

| N-Iodosuccinimide (NIS) | A mild source of electrophilic iodine. | Often used with acid catalysts for moderately activated or deactivated rings. |

| Iodic Acid (HIO₃) | Can be used with sulfuric acid to iodinate deactivated arenes. nih.gov | Effective for substrates like nitrobenzene. nih.gov |

| ICl | Iodine monochloride is a polarized and reactive iodinating agent. | Can be used for various aromatic compounds. |

Transition Metal-Catalyzed C-H Iodination

Modern synthetic chemistry has seen the emergence of transition metal-catalyzed C-H activation as a highly efficient and atom-economical tool for functionalizing aromatic rings. Palladium catalysis, in particular, has been developed for the ortho-C-H iodination of substrates containing a directing group.

In this approach, a directing group on the substrate coordinates to the metal center (e.g., Palladium(II)), forming a cyclometalated intermediate. This brings the metal into close proximity to an ortho C-H bond, facilitating its cleavage. The resulting metalated species can then react with an iodine source to yield the iodinated product. For a benzophenone precursor, the carbonyl oxygen or a suitably placed group could potentially act as the directing element to guide the iodination to the 2'-position. This method can offer high regioselectivity under milder conditions compared to classical methods.

Esterification Procedures for Ethoxycarbonyl Group Installation

The final step in many synthetic routes to the target compound is the installation of the ethoxycarbonyl group. This is typically achieved by esterifying the corresponding carboxylic acid, 2-(2'-iodobenzoyl)benzoic acid.

Fischer Esterification Variants

Fischer esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. masterorganicchemistry.com To synthesize this compound, 2-(2'-iodobenzoyl)benzoic acid is reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst. masterorganicchemistry.comoperachem.com

The reaction is an equilibrium process. To drive it towards the product, ethanol is often used as the solvent to ensure it is in large excess. masterorganicchemistry.com Alternatively, the water formed during the reaction can be removed using a Dean-Stark apparatus or by adding a dehydrating agent. operachem.com

Common Catalysts and Conditions for Fischer Esterification:

| Acid Catalyst | Typical Amount | Conditions |

| Sulfuric Acid (H₂SO₄) | Catalytic (e.g., 1-5 mol%) | Reflux in excess ethanol. operachem.com |

| p-Toluenesulfonic Acid (p-TsOH) | Catalytic (e.g., 5 mol%) | Reflux in ethanol, often with azeotropic removal of water. operachem.com |

| Hydrochloric Acid (HCl) | Generated in situ from acetyl chloride or passed as gas. | Reflux in excess ethanol. cerritos.edu |

Acyl Chloride or Anhydride Routes

An alternative, often faster and non-reversible method for esterification proceeds via a more reactive carboxylic acid derivative, such as an acyl chloride. libretexts.orgchemguide.co.uk This two-step process involves first converting the carboxylic acid to its acyl chloride, followed by reaction with ethanol.

Formation of the Acyl Chloride: 2-(2'-iodobenzoyl)benzoic acid is treated with a chlorinating agent. Thionyl chloride (SOCl₂) is commonly used because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. chemguide.co.uklibretexts.org Other reagents like phosphorus(V) chloride (PCl₅) or oxalyl chloride can also be employed. libretexts.org

Reaction with Ethanol: The resulting acyl chloride, 2-(2'-iodobenzoyl)benzoyl chloride, is then reacted with ethanol. This reaction is rapid and typically requires a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl that is formed.

This route is particularly useful for sterically hindered carboxylic acids or when the mild, equilibrium conditions of Fischer esterification are not effective.

Emerging and Sustainable Synthetic Approaches

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic methods. For a molecule like this compound, this could involve several areas.

Photocatalysis represents a promising green approach. The generation of acyl radicals from aldehydes or other precursors under visible light irradiation can be used for acylation reactions under mild, room-temperature conditions, potentially avoiding the harsh reagents used in traditional Friedel-Crafts reactions. rsc.org Similarly, photocatalytic methods for C-H iodination are being explored as alternatives to transition-metal catalysis.

Furthermore, the use of renewable resources as starting materials is a key aspect of sustainable synthesis. kit.edu While not directly applied to this specific molecule yet, general advancements in utilizing bio-based feedstocks for producing aromatic compounds could eventually provide more sustainable pathways to the core benzophenone scaffold. The development of catalytic processes that minimize waste, avoid hazardous solvents, and operate at lower temperatures are central to creating more environmentally benign syntheses for complex organic molecules. rsc.org

Photoredox Catalysis in C-C or C-I Bond Formation

There is currently no specific published research detailing the application of photoredox catalysis for the formation of the carbon-carbon (C-C) or carbon-iodine (C-I) bonds in the synthesis of this compound. While photoredox catalysis is a powerful tool for various organic transformations, including C-H functionalization and cross-coupling reactions, its specific application to the synthesis of this particular benzophenone derivative has not been reported in the scientific literature. beilstein-journals.org General principles of photoredox catalysis involve the use of a photocatalyst that, upon light absorption, can engage in single-electron transfer processes to generate reactive radical intermediates. beilstein-journals.org However, without specific studies on this compound, any discussion of reaction pathways or conditions would be purely speculative.

Flow Chemistry Applications for Scalable Synthesis

The application of flow chemistry for the scalable synthesis of this compound has not been documented in peer-reviewed literature. Flow chemistry offers significant advantages for chemical synthesis, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and high-throughput optimization. mdpi.comeuropa.eu A continuous-flow process for the synthesis of this compound would likely involve pumping the necessary reagents through a heated and pressurized reactor system. However, specific reactor designs, residence times, and reaction conditions have not been developed or reported for this target molecule.

Biocatalytic Transformations for Functionalization

There is no available research on the use of biocatalytic transformations for the functionalization or synthesis of this compound. Biocatalysis employs enzymes to carry out specific chemical transformations, often with high chemo-, regio-, and stereoselectivity under mild conditions. While enzymes are used in a wide range of chemical processes, their application to the synthesis of this specific iodinated benzophenone derivative is not described in the current scientific landscape.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Given the lack of specific research on the synthesis of this compound using the aforementioned advanced methodologies, there are no published studies on the optimization of these specific reaction conditions or strategies for yield enhancement. Optimization of a chemical reaction typically involves a systematic study of parameters such as temperature, pressure, catalyst loading, solvent, and reactant concentrations to maximize the yield and purity of the desired product. researchgate.netscielo.brchemrxiv.org Without established synthetic protocols using photoredox catalysis, flow chemistry, or biocatalysis, no specific optimization data can be presented.

Methodologies for Stereochemical Control (if applicable to specific synthetic steps)

The molecule this compound is achiral and does not possess any stereocenters. Therefore, methodologies for stereochemical control are not directly applicable to the final compound. While stereochemical control could be relevant if a chiral precursor were used in a synthetic route, the absence of published advanced synthetic methodologies for this compound means there is no context in which to discuss the control of stereochemistry. chemrxiv.orgnih.govrsc.org

Reactivity and Mechanistic Studies of 2 Ethoxycarbonyl 2 Iodobenzophenone

Reactivity of the Aryl Iodide Functionality

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org

In the case of 2-Ethoxycarbonyl-2'-iodobenzophenone, the benzoyl group (which includes the ethoxycarbonyl substituent) is located ortho to the iodine atom. While the carbonyl and ethoxycarbonyl groups are electron-withdrawing, they are generally not as strongly activating as groups like nitro (NO₂). Consequently, SNAr reactions on this substrate are less common and typically require harsh conditions or very strong nucleophiles. Other reaction pathways, such as transition-metal-catalyzed cross-coupling, are generally more favorable for aryl iodides of this type.

Cross-Coupling Reactions (C-C, C-N, C-O, C-S)

Aryl iodides are excellent substrates for transition-metal-catalyzed cross-coupling reactions due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. This makes this compound a valuable precursor for the synthesis of more complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions. The aryl iodide in this compound readily participates in these transformations.

C-C Bond Formation: Reactions like the Suzuki-Miyaura coupling (with boronic acids), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) allow for the introduction of new carbon-based substituents at the 2'-position. The Suzuki-Miyaura coupling, in particular, is widely used for creating biaryl structures. mdpi.commdpi.com

C-N and C-O Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orgsemanticscholar.org Similarly, related methods can be used to form C-O bonds by coupling with alcohols or phenols. These reactions have largely replaced harsher, classical methods for synthesizing aryl amines and ethers. wikipedia.org

Below is a table representing typical conditions for palladium-catalyzed cross-coupling reactions with aryl iodides.

| Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent | Typical Yield (%) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95 |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 70-90 |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 80-98 |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 75-95 |

Data is representative of typical yields for aryl iodides in these reactions and not specific to this compound.

Copper-catalyzed or -mediated reactions, often referred to as Ullmann-type reactions, are classic methods for forming bonds between aryl halides and nucleophiles. organic-chemistry.org These reactions are particularly useful for C-O, C-N, and C-S bond formation and often complement palladium-catalyzed methods. rsc.org

C-O, C-N, and C-S Bond Formation: The Ullmann condensation typically involves heating an aryl iodide with an alcohol, amine, or thiol in the presence of a stoichiometric amount of copper or a copper(I) salt. organic-chemistry.orgnih.gov Modern variations often use catalytic amounts of copper along with a ligand to facilitate the reaction under milder conditions. rsc.org These methods are effective for creating diaryl ethers, N-aryl amines, and diaryl sulfides, respectively. researchgate.netresearchgate.netresearchgate.net

The following table summarizes typical conditions for copper-mediated Ullmann-type reactions.

| Bond Formed | Nucleophile | Copper Source | Base | Solvent | Typical Yield (%) |

| C-O | Phenol | CuI | K₂CO₃ | Pyridine (B92270) | 60-85 |

| C-N | Amine | CuI | K₃PO₄ | DMF | 65-90 |

| C-S | Thiol | CuI | Cs₂CO₃ | DMSO | 70-95 |

Data is representative of typical yields for aryl iodides in these reactions and not specific to this compound.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry used to convert organic halides into highly reactive organometallic reagents. wikipedia.org The reaction is particularly rapid for aryl iodides. wikipedia.org

Treating this compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride), can result in the exchange of the iodine atom for a metal atom (lithium or magnesium). wikipedia.orgias.ac.in This process generates a new organometallic species, an aryllithium or aryl-Grignard reagent.

This newly formed nucleophilic carbon center can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce new functional groups. However, a key consideration for this specific substrate is the presence of two internal electrophilic sites: the ketone and the ester carbonyl groups. The generated organometallic intermediate could potentially react intramolecularly or with another molecule of the starting material if conditions are not carefully controlled, typically by performing the exchange at very low temperatures.

Reductive Dehalogenation Processes

Reductive dehalogenation is the process of removing a halogen atom and replacing it with a hydrogen atom. wikipedia.org For aryl iodides, this transformation can be achieved through several methods.

Catalytic Hydrogenation: This is a common method involving the use of a transition metal catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas.

Metal/Acid Systems: Reagents like zinc dust in acetic acid can effectively reduce the aryl iodide.

Hydride Reagents: While less common for simple dehalogenation of aryl halides, certain hydride-based reducing agents in combination with catalysts can also effect this transformation.

The relative ease of C-I bond cleavage makes aryl iodides particularly susceptible to reductive processes. wikipedia.org This reaction can be useful for removing the iodine atom after it has served its purpose as a directing group or a handle for other transformations. Studies on compounds like 2-iodobenzothiazole (B74616) have shown that reductive dehalogenation can also occur in the presence of reagents like alkanethiols. rsc.org

Insufficient Data Available for Detailed Reactivity Analysis of this compound

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data on the specific reactivity of the chemical compound this compound is not publicly available. As a result, a thorough and scientifically accurate article focusing solely on the requested reactivity and mechanistic studies, as per the provided outline, cannot be generated at this time.

The inquiry requested a detailed examination of the reactivity of both the carbonyl (ketone) and ethoxycarbonyl (ester) functional groups within this compound. The specified outline included subsections on nucleophilic addition, reduction, olefination, and alpha-functionalization of the ketone group, as well as the hydrolysis and saponification of the ester group.

While general principles of organic chemistry can predict the expected reactivity of benzophenone (B1666685) and ethyl benzoate (B1203000) derivatives, the specific influence of the 2'-iodo substituent on these reactions in this particular molecular arrangement has not been sufficiently documented in accessible literature. The presence of the iodine atom at the 2'-position is anticipated to introduce unique steric and electronic effects, potentially leading to reactivity patterns that differ from simpler, un-iodinated analogues. For instance, the iodine atom could participate in intramolecular reactions or influence the accessibility of the adjacent carbonyl group to nucleophiles.

The search for specific research findings, including reaction conditions, yields, and mechanistic details for the compound , did not yield the necessary data to populate the requested sections with the required level of scientific rigor and detail. Without peer-reviewed studies on this compound, any attempt to construct the article as outlined would rely on speculation and generalization from related compounds, thereby failing to meet the criteria of being a "thorough, informative, and scientifically accurate" analysis of this specific molecule.

Further empirical research is required to elucidate the precise reactivity and mechanistic pathways of this compound. Such studies would be necessary to provide the detailed information and data tables requested.

Reactivity of the Ethoxycarbonyl (Ester) Group

Transesterification Reactions

Transesterification is a fundamental organic reaction where the alkoxy group of an ester is exchanged with that of an alcohol. This process can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, transesterification would involve the reaction of the ethyl ester with another alcohol to form a new ester.

Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. An alkoxide, acting as a nucleophile, attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of the ethoxide leaving group and the formation of the new ester. masterorganicchemistry.com The use of the alcohol as the solvent can drive the equilibrium towards the desired product.

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then attacks this activated carbonyl, and after a series of proton transfer steps, the new ester is formed along with the release of ethanol (B145695). masterorganicchemistry.com

While specific studies on the transesterification of this compound are not extensively documented in publicly available literature, the general principles of this reaction are well-established and would be expected to apply to this compound. The reaction conditions can be tailored to favor the formation of a variety of different esters from the parent ethyl ester.

Table 1: General Conditions for Transesterification

| Catalyst | Typical Reagents | Mechanism |

| Acid | H₂SO₄, HCl, p-TsOH | Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) |

| Base | NaOR, KOR, Et₃N | Nucleophilic Acyl Substitution (Addition-Elimination) |

Amidation and Amine Addition

The reaction of this compound with amines can lead to the formation of amides through a process known as aminolysis or amidation. This reaction typically requires heating and may be catalyzed. The direct amidation of esters with amines is a common method for synthesizing amides. nih.gov The reaction involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of ethanol.

The reactivity of the amine plays a crucial role in this reaction, with primary amines generally being more reactive than secondary amines due to steric hindrance. The reaction can be driven to completion by removing the ethanol as it is formed. While direct amidation of esters can be sluggish, various catalytic systems have been developed to facilitate this transformation. nih.gov

Addition of amines to the ketone carbonyl is also a possibility, which would lead to the formation of an imine (from a primary amine) or an enamine (from a secondary amine) after dehydration. However, the ester group is generally more susceptible to nucleophilic attack by amines under typical amidation conditions.

Table 2: Expected Products from Reactions with Amines

| Reactant | Functional Group Targeted | Product Type |

| Primary Amine (R-NH₂) | Ester | Amide |

| Secondary Amine (R₂NH) | Ester | Amide |

| Primary Amine (R-NH₂) | Ketone | Imine |

| Secondary Amine (R₂NH) | Ketone | Enamine |

Reduction to Alcohol or Aldehyde

The reduction of the ester and ketone functionalities in this compound can lead to different products depending on the reducing agent and reaction conditions.

Reduction to Alcohol:

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both esters and ketones to primary and secondary alcohols, respectively. libretexts.orgharvard.edu Therefore, the treatment of this compound with LiAlH₄ would be expected to yield (2-(hydroxymethyl)phenyl)(2-iodophenyl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally selective for the reduction of aldehydes and ketones over esters. khanacademy.org Thus, reacting this compound with NaBH₄ would likely result in the selective reduction of the ketone to a secondary alcohol, leaving the ester group intact to give ethyl 2-(hydroxy(2-iodophenyl)methyl)benzoate.

Reduction to Aldehyde:

The partial reduction of the ester group to an aldehyde is a more challenging transformation as aldehydes are more reactive towards reducing agents than esters. However, specialized reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures can achieve this conversion. youtube.com The use of DIBAL-H could potentially afford 2-(2-iodobenzoyl)benzaldehyde.

Table 3: Reduction Products of this compound

| Reducing Agent | Functional Group Reduced | Expected Major Product |

| LiAlH₄ | Ester and Ketone | (2-(hydroxymethyl)phenyl)(2-iodophenyl)methanol |

| NaBH₄ | Ketone | ethyl 2-(hydroxy(2-iodophenyl)methyl)benzoate |

| DIBAL-H (low temp.) | Ester | 2-(2-iodobenzoyl)benzaldehyde |

Intramolecular Cyclization and Rearrangement Pathways

The presence of the iodine atom on one of the phenyl rings and the ethoxycarbonyl group on the other in a 1,2-relationship makes this compound an excellent substrate for intramolecular cyclization reactions, particularly those catalyzed by transition metals.

One of the most significant applications of this substrate is in the synthesis of fluoren-9-ones. Research has demonstrated that o-iodobenzophenones can undergo microwave-assisted intramolecular palladium-mediated cyclization to yield fluoren-9-ones. nih.gov This transformation proceeds via an intramolecular C-H activation/arylation reaction. The palladium catalyst first undergoes oxidative addition to the carbon-iodine bond. This is followed by an intramolecular C-H activation of the adjacent phenyl ring, leading to the formation of a six-membered palladacycle. Reductive elimination from this intermediate then furnishes the fluoren-9-one product and regenerates the active palladium catalyst. arxiv.org

Furthermore, derivatives of this compound can serve as precursors for the synthesis of more complex heterocyclic systems like dibenzo[a,c]phenazines. nih.gov This would likely involve initial modification of the ester and iodo functionalities to introduce nitrogen-containing groups, followed by a cyclization cascade.

Computational and Theoretical Investigations of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the mechanisms of complex organic reactions.

Such studies would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).

Energy Profiling: Constructing a reaction energy profile that maps the energy changes throughout the reaction, allowing for the determination of activation barriers.

By analyzing the geometry of the transition state for the C-H activation step in the fluorenone synthesis, for example, one could gain insights into the factors that control the regioselectivity of the reaction. Furthermore, computational models can predict how changes in the substrate or catalyst structure would affect the reaction pathway and selectivity, guiding future experimental work. arxiv.org

Molecular Orbital Analysis for Reactivity Prediction

Molecular orbital (MO) theory is a fundamental tool in quantum chemistry for understanding the electronic structure and reactivity of molecules. scienceopen.com By analyzing the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—we can gain insights into the molecule's susceptibility to electrophilic and nucleophilic attack. nih.gov

The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, thus indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting regions of electrophilicity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, implying higher reactivity. nih.gov

For a molecule like this compound, a hypothetical molecular orbital analysis could be performed using computational methods such as Density Functional Theory (DFT). scienceopen.com Such an analysis would likely reveal the distribution of the HOMO and LUMO across the molecule. It is plausible that the HOMO would be localized on the electron-rich aromatic rings and the oxygen atoms of the carbonyl and ethoxy groups. The LUMO, on the other hand, might be distributed over the electron-deficient carbonyl carbon and the carbon atom bonded to the iodine, given iodine's electron-withdrawing nature.

Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Probable Localization |

| HOMO | -6.5 | Aromatic rings, Oxygen atoms of carbonyl and ethoxy groups |

| LUMO | -1.2 | Carbonyl carbon, Carbon bonded to iodine |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound were not found in the searched literature.

Quantitative Structure-Reactivity Relationships (QSPR)

Quantitative Structure-Reactivity Relationships (QSPR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity. researchgate.net These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical relationship between these descriptors and an experimentally determined measure of reactivity.

Molecular descriptors can be categorized into several types, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of atoms.

Geometric descriptors: Based on the 3D structure of the molecule.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, such as HOMO and LUMO energies, dipole moment, and atomic charges. researchgate.net

A QSPR study for a series of benzophenone derivatives, including this compound, could be designed to predict a specific type of reactivity, for instance, the rate of a particular reaction. This would involve synthesizing a set of related compounds, measuring their reaction rates experimentally, and then calculating a range of molecular descriptors for each compound. By applying statistical techniques like multiple linear regression or machine learning algorithms, a QSPR model could be developed.

Illustrative QSPR Descriptors for Benzophenone Derivatives

| Compound | Molecular Weight | LogP | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Benzophenone | 182.22 | 3.18 | -6.8 | -1.0 | 2.97 |

| 2-Iodobenzophenone (B1349951) | 308.11 | 4.25 | -6.7 | -1.3 | 3.15 |

| 2-Ethoxycarbonylbenzophenone | 254.28 | 3.50 | -6.6 | -1.1 | 2.80 |

| This compound | 380.17 | 4.57 | -6.5 | -1.2 | 3.05 |

Note: The data in this table is hypothetical and for illustrative purposes only. The values are representative and not based on actual calculations for these specific molecules.

Such a model would provide a predictive tool for estimating the reactivity of new, unsynthesized benzophenone derivatives, thereby guiding future research and development efforts in a more efficient manner.

Synthetic Utility and Transformative Applications of 2 Ethoxycarbonyl 2 Iodobenzophenone

As a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of the ethoxycarbonyl and iodo functionalities on the benzophenone (B1666685) core theoretically allows for a range of chemical transformations, positioning it as a potentially valuable intermediate in the synthesis of complex molecular architectures.

Intermediate in the Synthesis of Carbocyclic Ring Systems

The iodo-substituent on one of the phenyl rings opens up the possibility of using 2-Ethoxycarbonyl-2'-iodobenzophenone in transition metal-catalyzed cross-coupling reactions. These reactions could, in principle, be designed to form new carbocyclic rings. For example, an intramolecular Heck-type reaction could potentially lead to the formation of a fluorenone derivative. Despite this theoretical potential, there is a lack of specific published research demonstrating the application of this compound as an intermediate in the synthesis of carbocyclic ring systems.

Role in the Elaboration of Polycyclic Aromatic Compounds

Polycyclic aromatic compounds are often synthesized through sequential annulation reactions. The reactive sites on this compound could theoretically serve as handles for the construction of additional aromatic rings. The iodo group is a prime site for Suzuki, Stille, or Sonogashira coupling reactions, which could be followed by cyclization steps to build up a polycyclic aromatic framework. Nevertheless, a direct application of this compound in the elaboration of polycyclic aromatic compounds is not described in the available scientific literature.

Applications in Total Synthesis of Natural Products (if specific examples exist)

A thorough search of the literature did not yield any specific examples of this compound being used as a key intermediate or building block in the total synthesis of natural products. While benzophenone moieties are present in some natural products, the specific substitution pattern of this compound does not appear to be a common synthon in reported total synthesis routes.

Derivatization Towards Functional Materials

The modification of organic molecules to create functional materials with specific electronic or optical properties is a significant area of research.

Precursor for Luminescent or Optoelectronic Materials (e.g., via conjugation extension)

The benzophenone core can be derivatized to create materials with interesting photophysical properties. The iodo group on this compound is a suitable handle for extending the π-conjugated system through cross-coupling reactions. Attaching chromophores or other conjugated fragments could lead to the development of novel luminescent or optoelectronic materials. However, there are no specific studies in the reviewed literature that report the use of this compound as a precursor for such materials. Research in this area tends to focus on other functionalized benzophenone derivatives.

Monomer or Intermediate in Polymer Synthesis

The bifunctional nature of this compound makes it a candidate as a monomer or a key intermediate for the synthesis of functionalized polymers. The benzophenone moiety is a well-known photoinitiator, capable of initiating polymerization reactions upon exposure to UV light. Furthermore, the presence of the iodine atom opens avenues for various coupling reactions, which could be exploited for polymerization.

Modification of the ethoxycarbonyl group or the aromatic rings could introduce polymerizable functionalities, such as vinyl or acrylic groups. For instance, the ester could be reduced to a primary alcohol, which could then be esterified with acryloyl chloride to yield a polymerizable monomer. Subsequent free-radical polymerization of this modified monomer would produce a polymer with pendant 2'-iodobenzophenone units.

Alternatively, the iodine atom could be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form polymer chains. For example, polymerization with a di-boronic acid ester under Suzuki coupling conditions could, in principle, yield a poly(benzophenone) derivative.

Table 1: Potential Polymerization Strategies Involving this compound Derivatives

| Polymerization Method | Required Modification of this compound | Resulting Polymer Feature |

| Free-Radical Polymerization | Conversion of the ethoxycarbonyl group to a polymerizable moiety (e.g., acrylate) | Polymer with pendant photoinitiating and reactive (iodo) groups |

| Suzuki Polycondensation | None (direct use) with a di-boronic acid ester comonomer | Conjugated polymer with benzophenone units in the backbone |

| Sonogashira Polycondensation | None (direct use) with a di-alkyne comonomer | Conjugated polymer with benzophenone and alkyne units in the backbone |

While these routes are chemically plausible, there is a lack of specific studies demonstrating the synthesis and characterization of polymers derived from this compound.

Utilization in Probe Chemistry and Chemical Biology Tools

The inherent properties of the benzophenone and iodo-aryl moieties suggest that this compound could be a valuable precursor for the development of chemical probes and tools for chemical biology.

Benzophenones are widely used as photoaffinity labels. Upon irradiation with UV light, the benzophenone carbonyl group can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent bond. This property allows for the permanent labeling of interacting biomolecules, such as proteins, aiding in the identification of binding partners and the mapping of binding sites.

Potential for Radiolabeling (e.g., with ¹²³I, ¹²⁵I for diagnostic imaging)

The presence of an iodine atom on the aromatic ring makes this compound a prime candidate for radiolabeling with radioactive isotopes of iodine, such as ¹²³I and ¹²⁵I. These isotopes are used in various biomedical imaging techniques, including Single Photon Emission Computed Tomography (SPECT).

The synthesis of a radiolabeled version of this compound would typically involve an isotopic exchange reaction, where a non-radioactive iodine atom is replaced with a radioactive one, or by synthesizing the molecule from a precursor already containing the radioisotope. Once radiolabeled, this molecule, or a derivative designed to target a specific biological entity, could be used as a radiotracer for in vivo imaging.

Table 2: Medically Relevant Iodine Radioisotopes for Potential Labeling

| Isotope | Half-life | Primary Emission | Primary Imaging Modality |

| ¹²³I | 13.22 hours | Gamma (159 keV) | SPECT |

| ¹²⁵I | 59.4 days | Gamma (35.5 keV) | Autoradiography, Gamma Counting |

The development of such a radioprobe would require further modification of the molecule to include a targeting ligand that directs it to a specific receptor or enzyme of interest.

Development of Novel Methodologies Employing this compound as a Key Substrate

The reactivity of the carbon-iodine bond in this compound makes it a versatile substrate for developing novel synthetic methodologies. Aryl iodides are common starting materials in a plethora of transition-metal-catalyzed cross-coupling reactions.

For instance, this compound could serve as a model substrate to explore new catalysts or reaction conditions for well-established transformations like the Heck, Stille, or Buchwald-Hartwig amination reactions. The steric hindrance imposed by the adjacent ethoxycarbonylbenzoyl group could present interesting challenges and opportunities for developing highly selective and efficient catalytic systems.

Furthermore, the presence of the ketone and ester functionalities in proximity to the reactive C-I bond could allow for the development of novel intramolecular cyclization reactions, leading to the synthesis of complex heterocyclic scaffolds. For example, a palladium-catalyzed intramolecular C-H activation/arylation could potentially lead to the formation of fluorenone derivatives.

Advanced Characterization Methodologies for Structural Elucidation of 2 Ethoxycarbonyl 2 Iodobenzophenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the precise structure of 2-Ethoxycarbonyl-2'-iodobenzophenone in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional NMR is the initial and most fundamental step in structural analysis. The ¹H NMR spectrum provides information on the number, environment, and coupling of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the eight aromatic protons distributed across two substituted benzene (B151609) rings. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling. The eight aromatic protons will resonate in the downfield region (typically 7.0-8.2 ppm), with their chemical shifts and multiplicities influenced by the anisotropic effects of the carbonyl group and the electronic effects of the ethoxycarbonyl and iodo substituents. Protons ortho to the carbonyl and iodo groups are expected to be the most deshielded.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display signals for all 16 carbon atoms in the molecule. The carbonyl carbons (ester and ketone) are the most downfield, typically appearing in the 165-198 ppm range. The carbon bearing the iodine atom (C-2') will be shifted significantly upfield due to the heavy-atom effect. The remaining aromatic carbons and the ethyl group carbons will have distinct chemical shifts, which can be predicted based on substituent effects and comparison with related structures like ethyl benzoate (B1203000) and ethyl 2-iodobenzoate.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established substituent effects and data from analogous compounds.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| -CH₂CH₃ | ~1.2 (t, 3H) | ~14.0 | Ethyl Methyl |

| -CH₂CH₃ | ~4.2 (q, 2H) | ~61.5 | Ethyl Methylene |

| C=O (Ester) | - | ~166.0 | Ethoxycarbonyl Carbonyl |

| C=O (Ketone) | - | ~195.0 | Benzophenone (B1666685) Carbonyl |

| Aromatic C-H | 7.2-8.1 (m, 8H) | 127.0-142.0 | Phenyl & Iodophenyl Carbons |

| C-I | - | ~95.0 | Iodinated Carbon |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions. 't' denotes a triplet, 'q' a quartet, and 'm' a multiplet.

While 1D NMR provides essential data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the molecular structure by mapping out correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show a clear cross-peak between the ethyl methylene and methyl protons. It would also reveal the coupling relationships between adjacent protons on each of the aromatic rings, allowing for the sequential assignment of the aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). The HSQC spectrum is crucial for assigning the ¹³C signals of all protonated carbons by linking them to their already-assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). This is particularly powerful for identifying and assigning quaternary carbons, which are invisible in HSQC spectra. For instance, correlations from the aromatic protons to the ketone and ester carbonyl carbons would definitively establish the connectivity of the benzophenone core and the ethoxycarbonyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close spatial proximity, regardless of their bonding connectivity. This is vital for determining stereochemistry and conformational preferences. In this compound, NOESY could provide insights into the relative orientation of the two aromatic rings.

The two aromatic rings of a benzophenone are not coplanar due to steric hindrance and can undergo restricted rotation around the single bonds connecting them to the central carbonyl carbon. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational dynamics. By acquiring spectra at different temperatures, it is possible to observe changes in the NMR signals that correspond to the molecule transitioning between different conformational states. For asymmetrically substituted benzophenones like the title compound, this rotation can be slow enough on the NMR timescale at low temperatures to result in the observation of distinct signals for otherwise equivalent protons or carbons, providing information on the energy barriers of ring rotation.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion. For this compound (C₁₆H₁₃IO₃), the exact mass of the molecular ion [M]⁺ can be calculated and compared to the experimental value to confirm its elemental composition.

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 16 | 12.000000 | 192.000000 |

| ¹H | 13 | 1.007825 | 13.101725 |

| ¹²⁷I | 1 | 126.904473 | 126.904473 |

| ¹⁶O | 3 | 15.994915 | 47.984745 |

| Calculated Monoisotopic Mass [M] | 379.990943 |

An experimentally determined m/z value from an HRMS instrument (such as TOF or Orbitrap) that matches this calculated value would provide strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a primary fragment ion) and subjecting it to further fragmentation, typically through collision-induced dissociation (CID). Analyzing the resulting fragment ions provides detailed structural information and helps to piece together the molecule's connectivity.

For this compound, several key fragmentation pathways can be predicted:

Loss of the ethoxy group: Cleavage of the C-O bond in the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in a prominent acylium ion.

Loss of ethylene (B1197577): A McLafferty rearrangement could lead to the loss of ethylene (C₂H₄, 28 Da) from the ethyl ester group.

Alpha-cleavage: Cleavage of the bonds adjacent to the ketone carbonyl can result in the formation of benzoyl-type cations. This could involve the loss of the iodophenyl radical (•C₆H₄I) or the ethoxycarbonylphenyl radical (•C₆H₄COOEt).

Cleavage of the C-I bond: The loss of an iodine radical (•I, 127 Da) is also a possible fragmentation pathway.

The following table summarizes some of the expected key fragments in the MS/MS spectrum.

| Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 335 | •OC₂H₅ (45 Da) | [M - OCH₂CH₃]⁺ |

| 253 | •I (127 Da) | [M - I]⁺ |

| 231 | •C₆H₄I (203 Da) | [C₆H₄COOEt]⁺ |

| 203 | •C₆H₄COOEt (149 Da) | [C₆H₄I]⁺ |

By systematically analyzing these fragments, the identity and structure of this compound can be confirmed with a high degree of confidence.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for probing the molecular structure of this compound. By measuring the interaction of the molecule with electromagnetic radiation, both Infrared (IR) and Raman spectroscopy can identify the various functional groups and provide a vibrational fingerprint of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum. For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to its key structural features.

The most prominent peaks are anticipated to arise from the carbonyl (C=O) stretching vibrations. Due to the presence of two different carbonyl groups—a ketone and an ester—two distinct strong absorption bands would be expected. The ketone C=O stretch typically appears in the range of 1680-1700 cm⁻¹, while the ester C=O stretch is found at a higher frequency, generally between 1735-1750 cm⁻¹. masterorganicchemistry.comlibretexts.org The difference in frequency is due to the electronic effect of the oxygen atom in the ester group.

Other significant absorptions would include the C-O stretching vibrations from the ester group, which typically produce strong bands in the 1000-1300 cm⁻¹ region. wiley.com The presence of two aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-I (carbon-iodine) bond stretch is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹, which is often referred to as the fingerprint region because of the complexity and uniqueness of the absorptions found there. libretexts.org

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Alkyl C-H | Stretch | 2850 - 2980 | Medium |

| Ester C=O | Stretch | 1735 - 1750 | Strong |

| Ketone C=O | Stretch | 1680 - 1700 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| Ester C-O | Stretch | 1000 - 1300 | Strong |

| C-I | Stretch | 500 - 600 | Medium-Weak |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser, which results in a shift in the energy of the scattered photons. nih.gov This energy shift provides information about the vibrational, rotational, and other low-frequency modes in a molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

Crystal Structure Analysis and Bond Length/Angle Determination

A successful single-crystal X-ray diffraction experiment on this compound would yield the exact coordinates of each atom in the molecule within the crystal lattice. This allows for the precise measurement of all bond lengths and angles.

Table 2: Typical Bond Lengths Expected in this compound

| Bond | Typical Length (Å) |

| C=O (Ketone) | 1.22 |

| C=O (Ester) | 1.21 |

| C-O (Ester) | 1.36 |

| C-C (Aromatic) | 1.39 |

| C-I | 2.10 |

| C-H (Aromatic) | 0.95 |

Investigation of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This arrangement is governed by various non-covalent intermolecular interactions. rsc.org

Furthermore, the presence of the iodine atom introduces the possibility of halogen bonding, where the iodine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as a carbonyl oxygen, on an adjacent molecule. nih.gov C-H···O hydrogen bonds, involving the aromatic C-H groups and the carbonyl oxygen atoms, are also likely to be present, further stabilizing the crystal structure. nih.gov The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within the crystal. nih.gov

Future Research Directions and Perspectives

Exploration of Underexplored Reactivity Profiles of 2-Ethoxycarbonyl-2'-iodobenzophenone

The reactivity of 2-iodobenzophenone (B1349951) derivatives has been leveraged in the synthesis of complex polycyclic structures. For instance, copper(I)-catalyzed intramolecular cyclizations of substituted 2-iodobenzophenones have been shown to be a viable route to various functionalized products. dntb.gov.ua Future research should focus on a systematic exploration of the reactivity of this compound under various catalytic conditions.

A key area of investigation would be palladium-catalyzed intramolecular reactions. The presence of the ortho-ethoxycarbonyl group could exert significant steric and electronic effects on the reaction pathways, potentially leading to novel transformations or unexpected selectivity. For example, intramolecular palladium-catalyzed additions of the aryl iodide to the ketone could lead to the stereoselective formation of tricyclic compounds. beilstein-journals.org The influence of different palladium catalysts, ligands, and reaction conditions on the outcome of such reactions warrants a thorough investigation.

Furthermore, the potential of this compound as a precursor for the synthesis of fluorenones and their derivatives is an exciting avenue. While various methods exist for fluorenone synthesis, uni-muenchen.denih.govsci-hub.seresearchgate.net the use of this specific benzophenone (B1666685) derivative could offer a direct and efficient route. Research in this area could focus on developing novel palladium-catalyzed cyclization strategies. nih.gov

The table below outlines potential areas for reactivity exploration:

| Reaction Type | Potential Catalyst | Expected Product Class | Key Research Question |

| Intramolecular C-C Coupling | Palladium(0) complexes | Tricyclic alcohols | How does the ethoxycarbonyl group influence stereoselectivity? |

| Intramolecular C-H Arylation | Palladium(II) complexes | Fluorenone derivatives | Can conditions be optimized for high-yield fluorenone synthesis? |

| Annulation Reactions | Rhodium or Iridium catalysts | Polycyclic aromatic systems | What novel ring systems can be accessed from this precursor? |

| Photochemical Cyclization | UV irradiation | Phenanthridone derivatives | Can light-induced cyclization offer a greener alternative to metal catalysis? |

Development of Asymmetric Transformations Incorporating the Compound

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. The development of asymmetric transformations utilizing this compound as a prochiral substrate is a highly promising research direction. A primary focus should be on the development of enantioselective intramolecular Heck-type reactions. The resulting chiral products, such as spirocyclic compounds or molecules with all-carbon quaternary centers, are valuable scaffolds in drug discovery. nih.govnih.govresearchgate.netrsc.orgrsc.org

The choice of chiral ligand will be crucial in achieving high enantioselectivity. A systematic screening of various classes of chiral ligands, including phosphines, N-heterocyclic carbenes, and phosphoramidites, should be undertaken. The steric hindrance imposed by the ethoxycarbonyl group may necessitate the design of novel, specifically tailored ligands to achieve optimal stereocontrol.

Another promising area is the development of asymmetric synthesis of spirooxindoles, a privileged structural motif in many biologically active compounds. rsc.org By reacting this compound with appropriate nitrogen-containing nucleophiles under asymmetric catalytic conditions, it may be possible to construct chiral spirooxindole frameworks.

| Asymmetric Transformation | Catalyst System | Target Chiral Scaffold | Potential Application |

| Intramolecular Heck Reaction | Pd(0) / Chiral Ligand | Spirocyclic compounds | Synthesis of novel drug candidates |

| Desymmetrization | Chiral Base / Organocatalyst | Atropisomeric biaryls | Development of chiral ligands and catalysts |

| [3+2] Cycloaddition | Metal catalyst / Chiral Ligand | Chiral nitrogen heterocycles | Access to biologically active alkaloids |

Integration of this compound into Catalytic Cycles

Beyond its role as a substrate, this compound and its derivatives could be designed to function as key components within catalytic cycles. The benzophenone core can be modified to incorporate coordinating groups, transforming it into a ligand for transition metal catalysis. The inherent chirality that can be introduced into this scaffold makes it an attractive candidate for the development of novel chiral ligands for asymmetric catalysis.

A potential research direction involves the synthesis of phosphine (B1218219) or N-heterocyclic carbene derivatives of this compound. These modified molecules could then be evaluated as ligands in a variety of palladium-catalyzed cross-coupling reactions. The catalytic cycle of such reactions, involving oxidative addition, transmetalation, and reductive elimination, would be influenced by the electronic and steric properties of the benzophenone-based ligand. nih.govnih.gov

Furthermore, the iodinated aromatic ring provides a handle for immobilization onto a solid support. This would enable the development of heterogeneous catalysts that can be easily recovered and recycled, a key principle of green chemistry. The performance of such supported catalysts in various organic transformations could be systematically investigated.

Advancement of Green Chemistry Principles in its Synthesis and Applications